N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a diphenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit class ii c-met inhibition activity . The c-Met receptor is known to play a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s suggested that similar compounds interact with their targets, such as the c-met receptor, leading to inhibition of the receptor’s activity . This interaction can result in changes in cellular processes controlled by the target, potentially leading to antiproliferative effects.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity against certain cancer cell lines . This suggests that the compound may induce cell death or inhibit cell growth.
Biochemical Analysis
Biochemical Properties
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.
Cellular Effects
The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide impacts various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors on the cell surface, triggering a cascade of intracellular events . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Diphenylacetamide Moiety: The final step involves the acylation of the nitrogen atom in the thieno[3,4-c]pyrazole core with diphenylacetyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thieno[3,4-c]pyrazole core and diphenylacetamide
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Diphenylacetamides: Compounds with a diphenylacetamide moiety but different core structures may exhibit different pharmacological properties.
Thieno[3,4-c]pyrazoles: Variations in the substituents on the thieno[3,4-c]pyrazole core can lead to significant differences in chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-31-21-14-12-20(13-15-21)29-25(22-16-32-17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKBEUVQJDYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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